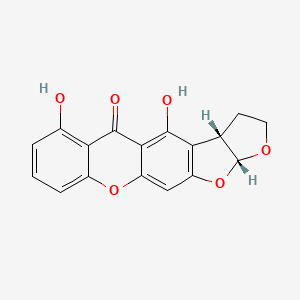
Dihydrosterigmatin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dihydrosterigmatin is a chemical compound known for its unique properties and potential applications in various scientific fields It is a derivative of sterigmatocystin, a mycotoxin produced by certain species of fungi
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dihydrosterigmatin typically involves the reduction of sterigmatocystin. This process can be achieved through catalytic hydrogenation, where sterigmatocystin is exposed to hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is carried out under controlled conditions, including specific temperature and pressure settings, to ensure the complete reduction of the compound.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade hydrogenation equipment and catalysts to achieve efficient and cost-effective production. Quality control measures are implemented to ensure the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Dihydrosterigmatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sterigmatocystin or other related compounds.
Reduction: Further reduction can lead to the formation of more reduced derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Reagents such as halogens or nucleophiles can be used under appropriate conditions.
Major Products:
Oxidation: Sterigmatocystin and other oxidized derivatives.
Reduction: More reduced forms of this compound.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Dihydrosterigmatin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and properties of mycotoxins.
Biology: Investigated for its effects on cellular processes and potential as a biological probe.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the synthesis of other valuable compounds and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of dihydrosterigmatin involves its interaction with specific molecular targets and pathways. It can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context of its application, such as its use in therapeutic research or as a biochemical probe.
Comparaison Avec Des Composés Similaires
Dihydrosterigmatin can be compared with other similar compounds, such as:
Sterigmatocystin: The parent compound from which this compound is derived. It has similar structural features but different reactivity and biological properties.
Aflatoxins: Another group of mycotoxins with structural similarities. They are more toxic and have different applications and safety profiles.
Dihydroergotamine: Although not structurally similar, it shares some pharmacological properties and is used in different therapeutic contexts.
Propriétés
Numéro CAS |
101489-26-3 |
|---|---|
Formule moléculaire |
C17H12O6 |
Poids moléculaire |
312.27 g/mol |
Nom IUPAC |
(4S,8R)-2,18-dihydroxy-7,9,13-trioxapentacyclo[10.8.0.03,10.04,8.014,19]icosa-1,3(10),11,14,16,18-hexaen-20-one |
InChI |
InChI=1S/C17H12O6/c18-8-2-1-3-9-13(8)16(20)14-11(22-9)6-10-12(15(14)19)7-4-5-21-17(7)23-10/h1-3,6-7,17-19H,4-5H2/t7-,17+/m0/s1 |
Clé InChI |
PRRQIVLVKMGUEC-BWKAKNAASA-N |
SMILES isomérique |
C1CO[C@H]2[C@@H]1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
SMILES canonique |
C1COC2C1C3=C(O2)C=C4C(=C3O)C(=O)C5=C(C=CC=C5O4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


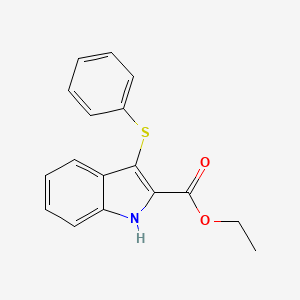
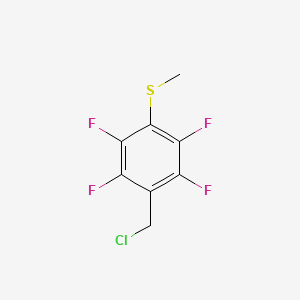

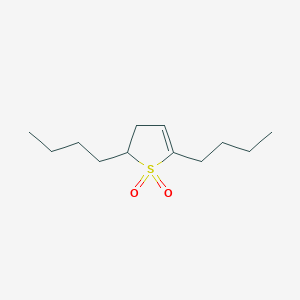
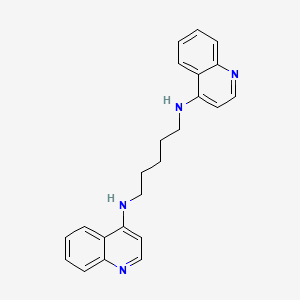

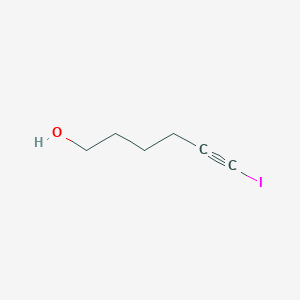
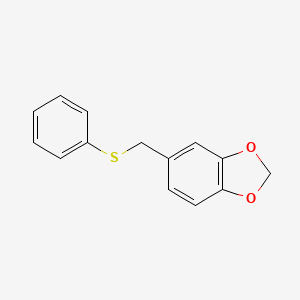
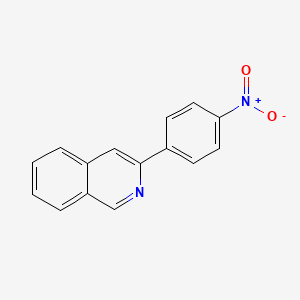
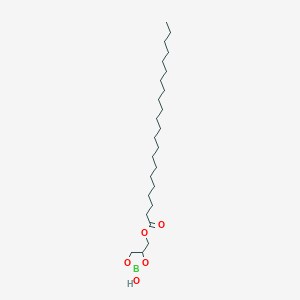

![2-fluoro-3-[[(4R)-4-[(3R,5S,10S,12S,13R,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]propanoic acid](/img/structure/B14337326.png)
![1-{1-[2-(Nonyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14337341.png)
![2,6-Diphenylbicyclo[3.3.1]nona-2,6-diene](/img/structure/B14337357.png)
